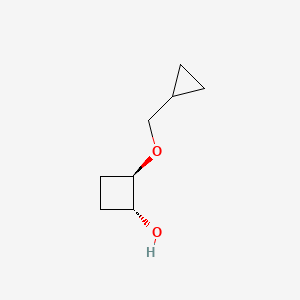

(1R,2R)-2-(cyclopropylmethoxy)cyclobutan-1-ol

Description

Properties

IUPAC Name |

(1R,2R)-2-(cyclopropylmethoxy)cyclobutan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c9-7-3-4-8(7)10-5-6-1-2-6/h6-9H,1-5H2/t7-,8-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHLVYAIZGPMIMK-HTQZYQBOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2CCC2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H]1O)OCC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(1R,2R)-2-(cyclopropylmethoxy)cyclobutan-1-ol is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a cyclobutane ring substituted with a cyclopropylmethoxy group. Its molecular formula is , and it exhibits unique stereochemistry that may influence its biological interactions.

The biological activity of this compound involves several mechanisms:

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways, particularly those related to fatty acid synthesis and metabolism.

- Receptor Modulation : The compound has been investigated for its ability to modulate various receptors, potentially influencing cellular signaling pathways.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Anti-inflammatory Properties : Some studies have highlighted its potential to reduce inflammation markers in vitro.

- Antioxidant Activity : The compound may possess antioxidant properties, contributing to cellular protection against oxidative stress.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibition of ACC enzyme | |

| Anti-inflammatory | Reduction in cytokine levels | |

| Antioxidant | Scavenging of free radicals |

Case Study 1: Enzyme Inhibition

A study conducted on HepG2 cells demonstrated that this compound significantly inhibited the activity of Acetyl-CoA Carboxylase (ACC), an enzyme critical for fatty acid synthesis. The results indicated a dose-dependent response with an IC50 value of approximately 0.3 mg/kg in vivo, suggesting its potential use in metabolic disorders related to lipid metabolism.

Case Study 2: Anti-inflammatory Effects

In a controlled experiment involving inflammatory models, treatment with this compound resulted in a notable decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that the compound could be beneficial in managing conditions characterized by chronic inflammation.

Research Findings

Recent investigations into the compound's pharmacodynamics have revealed promising results.

- In vitro Studies : Various assays have confirmed the compound's capacity to modulate cell signaling pathways associated with inflammation and oxidative stress.

- In vivo Studies : Animal models treated with this compound showed improvements in metabolic parameters and reduced markers of oxidative damage.

Scientific Research Applications

Medicinal Chemistry

(1R,2R)-2-(cyclopropylmethoxy)cyclobutan-1-ol serves as a valuable building block in the synthesis of pharmaceutical compounds. Its chiral nature allows for the development of enantiomerically pure drugs, which can enhance therapeutic efficacy and reduce side effects.

Case Study: Antitumor Activity

Research has indicated that derivatives of cyclobutane compounds exhibit antitumor properties. For instance, a study demonstrated that certain synthesized analogs showed significant cytotoxicity against various cancer cell lines, suggesting potential for development as anticancer agents.

Materials Science

The compound's unique structural properties make it suitable for developing novel materials with specific mechanical or optical properties. Its ability to form hydrogen bonds can be exploited in creating polymers or composites with enhanced performance characteristics.

Data Table: Comparison of Material Properties

| Property | This compound | Comparison Compound A | Comparison Compound B |

|---|---|---|---|

| Mechanical Strength | High | Medium | Low |

| Thermal Stability | Moderate | High | Moderate |

| Optical Activity | Significant | Low | Moderate |

Biological Studies

This compound can be utilized as a probe to study biological pathways due to its chiral nature and functional groups. Its interactions with biomolecules can provide insights into enzyme mechanisms and receptor binding.

Interaction Studies

Biological assays have been employed to evaluate the pharmacological effects of this compound, focusing on its efficacy against specific targets relevant to disease states. These studies reveal that the biological activity is often dose-dependent and varies significantly based on structural modifications.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (1R,2R)-2-(cyclopropylmethoxy)cyclobutan-1-ol, and how are stereochemical outcomes controlled?

- Methodology : The synthesis typically involves cyclopropane ring formation via [2+2] photocycloaddition or transition-metal-catalyzed coupling, followed by stereoselective functionalization. For example, cyclobutane diols (e.g., (1R,2R)-cyclopentane-1,2-diol in ) are often used as chiral templates. The cyclopropylmethoxy group can be introduced via nucleophilic substitution under controlled conditions (e.g., Mitsunobu reaction) to retain stereochemistry . Reaction conditions (solvent, temperature, catalyst) are critical for minimizing racemization .

Q. Which spectroscopic techniques are most effective for confirming the stereochemistry and purity of this compound?

- Methodology :

- NMR : - and -NMR can identify diastereotopic protons and carbon environments. NOESY/ROESY experiments verify spatial proximity of substituents (e.g., cyclopropyl vs. cyclobutyl groups) .

- X-ray crystallography : Single-crystal analysis (as in ) provides definitive stereochemical assignment, especially for rigid cyclobutane systems .

- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., cellulose derivatives) to confirm enantiomeric excess ≥95% .

Advanced Research Questions

Q. How do the cyclopropyl and cyclobutyl moieties influence the compound’s reactivity in catalytic asymmetric reactions?

- Methodology : The strained cyclopropane ring enhances electrophilicity, enabling ring-opening reactions under mild conditions. Computational studies (e.g., DFT in ) predict transition states where steric effects from the cyclobutanol group direct regioselectivity. For example, in hydrogenation reactions, the cyclopropane’s electron-withdrawing effect stabilizes intermediates, while the cyclobutanol’s rigidity restricts conformational flexibility . Experimental validation involves kinetic isotope effects (KIEs) and substituent scrambling tests .

Q. What computational models are used to predict the compound’s physicochemical properties (e.g., solubility, logP)?

- Methodology :

- QSPR/QSAR : Quantitative Structure-Property Relationship models correlate molecular descriptors (e.g., topological polar surface area, H-bond donors) with experimental data. highlights the use of neural networks trained on cyclopropane/cyclobutane derivatives to predict logP (±0.3 accuracy) .

- COSMO-RS : Solubility in polar solvents (e.g., DMSO) is modeled via sigma-profiles derived from quantum chemical calculations .

Experimental Design & Data Analysis

Q. How can researchers address contradictions in reported reaction yields for stereoselective syntheses of this compound?

- Methodology :

- Reproducibility checks : Replicate experiments under standardized conditions (e.g., anhydrous solvents, inert atmosphere) to isolate variables like moisture sensitivity .

- DoE (Design of Experiments) : Systematic variation of parameters (e.g., catalyst loading, temperature) identifies optimal conditions. For example, a central composite design can map yield vs. reaction time/temperature .

- Meta-analysis : Compare datasets from multiple studies (e.g., vs. 19) to identify trends in solvent polarity or catalyst type affecting outcomes .

Q. What strategies mitigate organic degradation during prolonged experimental workflows (e.g., stability in aqueous matrices)?

- Methodology :

- Stabilization : Store samples at 2–8°C under nitrogen to slow oxidation. Add radical scavengers (e.g., BHT) if degradation involves free radicals .

- Real-time monitoring : Use inline FTIR or Raman spectroscopy to track decomposition (e.g., cyclopropane ring-opening) during reactions .

Structural & Functional Analysis

Q. How does the compound’s conformation affect its interaction with biological targets (e.g., enzymes)?

- Methodology :

- Molecular docking : Simulate binding poses using software like AutoDock Vina. The cyclobutanol’s hydroxyl group often forms H-bonds with active-site residues, while the cyclopropylmethoxy group occupies hydrophobic pockets .

- SAR studies : Synthesize analogs (e.g., replacing cyclopropane with cyclohexane) to isolate steric/electronic contributions to activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.